REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[N:3]=1.Cl[Si:10]([CH3:13])([CH3:12])[CH3:11]>C[Si](C)(C)N[Si](C)(C)C>[CH3:11][Si:10]([CH3:13])([CH3:12])[N:1]([C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[N:3]=1)[Si:10]([CH3:13])([CH3:12])[CH3:11]
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Name
|
|
Quantity
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2.04 g
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Type
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reactant
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Smiles
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NC1=NC(=NC=C1)C
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Name
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|
Quantity
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0.36 mL
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Type
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reactant
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Smiles
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Cl[Si](C)(C)C
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Name
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|
Quantity
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40 mL
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Type
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solvent
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Smiles
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C[Si](N[Si](C)(C)C)(C)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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At this time, the reaction mixture was close to a homogeneous solution
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Type
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FILTRATION
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Details
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The resulting slightly orange solution was then filtered
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Type
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CUSTOM
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Details
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to remove any remaining solids
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated in vacuo
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Name
|
|
Type
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product
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Smiles
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C[Si](N([Si](C)(C)C)C1=NC(=NC=C1)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 614.3% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |